3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
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Description
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
The complexation with cyclodextrins, specifically in the context of photoisomerization and the formation of binary complexes, illustrates the compound's potential in the development of molecular devices. Studies by Lock et al. (2004) on similar stilbene derivatives highlight the dynamic behavior of these compounds in cyclodextrin complexes, indicating their utility in molecular switching and device assembly Lock, May, Clements, Lincoln, & Easton, 2004.
Controlled Lithiation and Substitution Reactions
Research on derivatives of urea compounds, such as N-(pyridin-3-ylmethyl)pivalamide, has shown that controlled lithiation and substitution reactions are critical for synthesizing substituted derivatives. Smith, El‐Hiti, Alshammari, & Fekri (2013) demonstrated how lithiation occurs on nitrogen and the ring, providing a pathway to obtain high yields of substituted derivatives, underscoring the importance of these reactions in synthetic organic chemistry Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Green Chemistry Approaches in Urea Synthesis
Bigi, Maggi, & Sartori (2000) explored safer and environmentally friendly methodologies for synthesizing ureas, moving away from hazardous reagents like phosgene. Their work contributes to the broader application of urea derivatives in green chemistry, emphasizing the development of sustainable and safer synthetic routes Bigi, Maggi, & Sartori, 2000.
Novel Pyridine and Naphthyridine Derivatives Synthesis
Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds. Their research illustrates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications Abdelrazek, Kassab, Metwally, & Sobhy, 2010.
Anion Binding and Complexation
Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia (2014) investigated the anion binding properties of urea derivatives, finding that their binding ability towards anions was significantly influenced by the nature of substituents. This research suggests applications in the design of new anion receptors and sensors, enhancing our understanding of molecular recognition and complexation processes Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGJCMSUHGMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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